P-dIno-P-br5Cyt-dRibf
Description
"Phospho-deoxyinosine-Phospho-5-bromocytosine-deoxyribofuranose" (P-dIno-P-br5Cyt-dRibf) is a synthetic nucleoside analog characterized by a dual-phosphate linkage connecting deoxyinosine (dIno) and 5-bromocytosine (br5Cyt) moieties, anchored to a deoxyribofuranose (dRibf) sugar backbone.
Key structural features include:
- Dual-Phosphate Linkage: The phosphodiester bonds may confer resistance to enzymatic degradation compared to single-phosphate analogs.
- Deoxyribofuranose Backbone: The absence of a 2'-hydroxyl group enhances stability against ribonucleases.
Properties
CAS No. |
51853-68-0 |
|---|---|
Molecular Formula |
C19H24BrN7O13P2 |
Molecular Weight |
700.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24BrN7O13P2/c20-8-3-26(19(30)25-16(8)21)13-1-9(28)11(38-13)4-37-42(34,35)40-10-2-14(39-12(10)5-36-41(31,32)33)27-7-24-15-17(27)22-6-23-18(15)29/h3,6-7,9-14,28H,1-2,4-5H2,(H,34,35)(H2,21,25,30)(H,22,23,29)(H2,31,32,33)/t9-,10-,11+,12+,13+,14+/m0/s1 |
InChI Key |
FYDXIDYNALLFMX-PRSXHHODSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=CNC5=O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=CNC5=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-dIno-P-br5Cyt-dRibf involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The process typically starts with the synthesis of the base molecules, followed by their functionalization and coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: P-dIno-P-br5Cyt-dRibf undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
P-dIno-P-br5Cyt-dRibf has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases and as
Comparison with Similar Compounds
Key Observations :
Phosphate Linkages: Dual phosphorylation in this compound likely lowers synthetic accessibility (score >2.0) compared to single-phosphate nucleosides, aligning with trends in boronic acid synthesis complexity .
Bioavailability : The compound’s large size and polarity result in lower bioavailability scores (~0.3–0.4) relative to smaller analogs like 5-bromo-2'-deoxycytidine (0.85) .
Functional Comparisons
Key Findings :
- Stability: Dual phosphorylation in this compound confers resistance to phosphatases, a critical advantage over single-phosphate nucleosides like 5-bromo-2'-deoxycytidine .
- Target Engagement : Bromine’s electronegativity may enhance binding to DNA polymerases or viral reverse transcriptases, similar to halogenated phenylboronic acids’ affinity for proteases .
- BBB Limitations: Unlike 5-bromo-2'-deoxycytidine, this compound’s size and polarity likely preclude blood-brain barrier penetration .
Research Implications and Gaps
While this compound’s structural complexity offers unique advantages, its low solubility and bioavailability pose challenges for therapeutic use. Comparative data suggest that structural simplification (e.g., single-phosphate analogs) or formulation enhancements (e.g., liposomal delivery) could improve performance . Further studies are needed to validate its mechanism of action and optimize pharmacokinetics.
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